molecular formula C12H7BrN2 B1267314 5-Bromo-1,10-phenanthroline CAS No. 40000-20-2

5-Bromo-1,10-phenanthroline

Cat. No. B1267314
CAS RN: 40000-20-2
M. Wt: 259.1 g/mol
InChI Key: GWKGPQCKIBRXGW-UHFFFAOYSA-N
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Description

5-Bromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a heterocyclic compound with significant importance in coordination chemistry due to its ability to act as a bidentate ligand. The introduction of a bromo substituent at the 5-position adds to its versatility, influencing its physical, chemical, and photophysical properties, making it useful in a variety of chemical and photochemical applications.

Synthesis Analysis

The synthesis of 5-Bromo-1,10-phenanthroline derivatives has been explored through various methods. One approach involves the bromination of 1,10-phenanthroline with Br₂ in the presence of S₂Cl₂ and pyridine, yielding 3,8-dibromo-1,10-phenanthroline in good yield. Another novel and simple method has been developed for the synthesis of brominated 1,10-phenanthroline derivatives, utilizing sulfur dichloride (SCl₂) as a catalyst for efficient bromination, demonstrating the role of SCl₂ as a medium-strength Lewis acid in promoting bromination reactions (Výprachtický et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,10-phenanthroline complexes reveals significant insights into their coordination chemistry. X-ray crystallography studies have shown the distorted tetrahedral geometry around metal ions in complexes, indicating the strong chelating ability of 5-Bromo-1,10-phenanthroline. Intermolecular dipole-dipole interactions and hydrogen bonding play crucial roles in stabilizing these complexes, as observed in various structural analyses (Sahar Al-Fayez et al., 2007).

Chemical Reactions and Properties

5-Bromo-1,10-phenanthroline participates in various chemical reactions, particularly in the formation of coordination compounds with metals. It has been used to synthesize novel complexes with copper and gold, showcasing its ability to facilitate the formation of diverse coordination geometries and contributing to the study of metal-ligand interactions in coordination chemistry. The bromo substituent plays a pivotal role in modulating the reactivity and properties of these complexes (Marangoni et al., 1986; Zhang et al., 2004).

Scientific Research Applications

1. Dendrimer Synthesis

5-Bromo-1,10-phenanthroline has been utilized in the synthesis of A,D-bridged calix[6]arene dendrimers. This involves the formation of a bimacrocyclic structure and the creation of a trimeric first-generation dendrimer, demonstrating its utility in complex organic synthesis (Eggert & Lüning, 2007).

2. Electrochemical Applications

The electrochemical reduction of 5-bromo-1,10-phenanthroline at gold electrodes has been studied for creating a random assembly of microelectrodes (RAMs). This application is significant in the development of new electrochemical sensors and devices (Valencia et al., 2014).

3. Removal of Radionuclides

A study on 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline demonstrates its efficacy in removing major radionuclides like strontium and cobalt from aqueous solutions, highlighting its potential in environmental remediation and nuclear waste management (Jang, Harwood, & Lee, 2019).

4. Photophysical Properties in Metal Complexes

Research on bromo rhenium(I) carbonyl complexes with 5-bromo-1,10-phenanthroline highlights the impact of substituents on the photophysical properties of these complexes, which is crucial for the development of new photoluminescent materials (Si, Li, Li, & Zhang, 2009).

5. Fullerene-Derivative Monolayers

5-Bromo-1,10-phenanthroline has been used in the formation of self-assembled monolayers on gold substrates with fullerene derivatives. This application is significant in the field of nanotechnology and materials science (Domínguez, Echegoyen, Cunha, & Tao, 1998).

6. Supramolecular Magnetic Materials

Phenanthroline dioxothiadiazoles, including 5-bromo variants, have been studied for their ability to form stable radical anions. These compounds are used in constructing supramolecular magnetic materials, illustrating the chemical's versatility in advanced material applications (Pakulski, Arczyński, & Pinkowicz, 2019).

7. Biosensors and Biofuel Cells

1,10-Phenanthroline derivatives, including those related to 5-bromo-1,10-phenanthroline, have been investigated for their potential in developing biosensors and biofuel cells. This indicates the chemical's relevance in biotechnological and energy applications (Oztekin et al., 2010).

8. Molecular Recognition

The study of bromo(1,10-phenanthroline-N,N′) complexes with copper has provided insights into molecular recognition processes. This is crucial for understanding and designing molecular sensors and drug delivery systems (Al-Fayez, Abdel‐Rahman, Shemsi, Seddigi, & Fettouhi, 2007).

Safety And Hazards

The compound is considered hazardous. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It should be stored in a dark place, sealed in dry, at room temperature .

Future Directions

While specific future directions for 5-Bromo-1,10-phenanthroline are not available, 1,10-Phenanthroline and its derivatives have significant applications in the fields of chemistry and biology, which suggests potential future research directions .

properties

IUPAC Name

5-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGPQCKIBRXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885793
Record name 1,10-Phenanthroline, 5-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,10-phenanthroline

CAS RN

40000-20-2
Record name 5-Bromo-1,10-phenanthroline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline, 5-bromo-
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Record name 1,10-Phenanthroline, 5-bromo-
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Record name 1,10-Phenanthroline, 5-bromo-
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Record name 5-bromo-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
DP Valencia, APR de Souza, VR Gonçales… - Electrochemistry …, 2014 - Elsevier
A random assembly of microelectrodes (RAMs) was fabricated by electrochemical reduction of 5-bromo-1,10-phenathroline in N,N-dimethylformamide (DMF), generating the 1,10-…
Number of citations: 12 www.sciencedirect.com
A Stumper, TD Pilz, M Schaub, H Görls… - European Journal of …, 2017 - Wiley Online Library
Bromo‐functionalized precursor molecules are essential for generating desired target compounds through cross‐coupling reactions. Herein we show an improved synthetic route, …
J Burgess, FM Mekhail - Transition Metal Chemistry, 1978 - Springer
Rate constants are reported for several substitutions of the tris-5-bromo-1,10-phenanthroline (5-Brphen) complexes of iron(II) and of iron(III). These reactions include aquation in …
Number of citations: 2 idp.springer.com
S Ossinger, C Näther, F Tuczek - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
The structure determination of the title compound was undertaken as part of a project on the modification and synthesis of new spin-crossover (SCO) compounds based on octahedral …
Number of citations: 6 scripts.iucr.org
JPW Eggert, U Lüning - 2007 - Wiley Online Library
5‐Bromo‐2,9‐bis(bromomethyl)‐1,10‐phenanthroline (5) has been synthesized starting from 5‐bromo‐2,9‐dimethyl‐1,10‐phenanthroline (1) in overall yields of up to 53 % by two …
J Jang, LM Harwood, DS Lee - Bulletin of the Korean Chemical …, 2019 - Wiley Online Library
In this study, 5‐bromo‐2,9‐bis(5,6‐diphenyl‐1,2,4‐triazin‐3‐yl)‐1,10‐phenanthroline (5‐bromo‐Ph4‐BTPhen) was synthesized and evaluated for its ability to remove major …
Number of citations: 3 onlinelibrary.wiley.com
S Monro, CG Cameron, X Zhu, KL Colon… - Photochemistry and …, 2019 - Wiley Online Library
Three new bis(2,2′‐bipyridine)‐heteroleptic Ru( II ) dyads incorporating thienyl groups (n = 1–3, compounds 1, 2 and 3, respectively) appended to 1,10‐phenanthroline were …
Number of citations: 17 onlinelibrary.wiley.com
R Sasin - 1954 - search.proquest.com
A survey of the literature disclosed that all of the monosubstituted phenylquinolines, except 7-phenylquinoline, have been synthesized and characterized. Since the general methods for …
Number of citations: 0 search.proquest.com
MD Hossain, M Higuchi - Synthesis, 2013 - thieme-connect.com
5,5′-Linked bis(1,10-phenanthroline)s were synthesized as new bidentate ligands by a palladium-catalyzed Suzuki-type cross-coupling reaction. Coordination of the ligands to Cu(II), …
Number of citations: 19 www.thieme-connect.com
Z Jaman, MR Karim, TA Siddiquee, AH Mirza… - International Journal of …, 2013 - scirp.org
Eight new Schiff bases of 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes with sulfur-containing amines, thiosemicarbazide, S-alkyl/aryl dithiocarbazates …
Number of citations: 9 www.scirp.org

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